molecular formula C11H13FN2O2 B11778323 N-(4-fluorophenyl)morpholine-3-carboxamide

N-(4-fluorophenyl)morpholine-3-carboxamide

Cat. No.: B11778323
M. Wt: 224.23 g/mol
InChI Key: OFRQQNGFHCFJCC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)morpholine-3-carboxamide: is a chemical compound that belongs to the class of carboxamides It features a morpholine ring substituted with a 4-fluorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)morpholine-3-carboxamide typically involves the reaction of 4-fluoroaniline with morpholine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)morpholine-3-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and analgesic agent. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)morpholine-3-carboxamide
  • N-(4-bromophenyl)morpholine-3-carboxamide
  • N-(4-methylphenyl)morpholine-3-carboxamide

Comparison: N-(4-fluorophenyl)morpholine-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methyl analogs, the fluorine-substituted compound exhibits different reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

N-(4-fluorophenyl)morpholine-3-carboxamide

InChI

InChI=1S/C11H13FN2O2/c12-8-1-3-9(4-2-8)14-11(15)10-7-16-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15)

InChI Key

OFRQQNGFHCFJCC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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